molecular formula C20H22N2O5 B250063 5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid

5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No. B250063
M. Wt: 370.4 g/mol
InChI Key: SHCIBXBJBCDDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid, also known as EACA, is a synthetic amino acid derivative that has been widely used in scientific research. EACA is a white crystalline powder that is soluble in water and organic solvents. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid exerts its inhibitory effects on proteases by binding to their active sites, thereby preventing the cleavage of specific substrates. It has been shown to inhibit the activity of plasmin by binding to its active site and preventing the cleavage of fibrinogen. 5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid also inhibits the activity of trypsin by binding to its active site and preventing the cleavage of specific substrates.
Biochemical and Physiological Effects:
5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid has been found to have various biochemical and physiological effects, including the inhibition of proteases, the promotion of wound healing, and the prevention of blood clot formation. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid has several advantages as a research tool, including its ability to inhibit specific proteases and its solubility in both water and organic solvents. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving 5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid, including its use as a therapeutic agent for the treatment of thrombotic disorders and its potential as a diagnostic tool for the detection of protease activity in biological samples. Additionally, further research is needed to explore the potential side effects and toxicity of 5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid, as well as its mechanism of action and potential interactions with other drugs and compounds.

Synthesis Methods

5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid can be synthesized through several methods, including the reaction of ethyl 2-aminopentanoate with 4-nitrobenzoyl chloride, followed by reduction with tin (II) chloride to obtain 5-(2-aminoethyl)-2-nitrobenzoate. The nitro group can then be reduced to an amino group using palladium on carbon, followed by reaction with ethyl chloroformate to obtain 5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid.

Scientific Research Applications

5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid has been extensively used in scientific research as a protease inhibitor, particularly for plasmin and trypsin. It has also been used to study fibrinolysis, blood clotting, and wound healing. 5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid has been found to inhibit plasminogen activation, which is involved in the dissolution of blood clots. It has also been shown to inhibit the activity of urokinase-type plasminogen activator, which is involved in tumor invasion and metastasis.

properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

5-[2-[(4-ethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C20H22N2O5/c1-2-27-15-12-10-14(11-13-15)21-20(26)16-6-3-4-7-17(16)22-18(23)8-5-9-19(24)25/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,21,26)(H,22,23)(H,24,25)

InChI Key

SHCIBXBJBCDDGX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O

Origin of Product

United States

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